molecular formula C27H29N5O4 B1682772 N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide CAS No. 927878-49-7

N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide

Cat. No. B1682772
M. Wt: 487.5 g/mol
InChI Key: NLSSUSRERAMBTA-UHFFFAOYSA-N
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Description

TFC-007 is a hematopoietic prostaglandin D synthase (H-PGDS) inhibitor.

Scientific Research Applications

  • Fluorescent DNA Staining : Since the 1970s, Hoechst 33258 has been a popular choice for fluorescent DNA staining due to its ability to permeate cells efficiently.
  • Cell Biology Applications : In plant cell biology, Hoechst derivatives are instrumental for chromosome and nuclear staining, analyzing nuclear DNA content values via flow cytometry, and assessing plant chromosomes.
  • Potential in Rational Drug Design : These compounds, with their capability to interact with DNA, present a base for rational drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Optoelectronic Material Development

Functionalized Quinazolines and Pyrimidines Quinazolines and pyrimidines are not just limited to medicinal applications; their role extends to the field of optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems is highly valued for creating novel materials with applications including:

  • Luminescent Materials : Quinazolines and pyrimidines are part of luminescent small molecules and chelate compounds, aiding in applications related to photo- and electroluminescence.
  • Electronic Device Components : These compounds contribute to the development of components for electronic devices, image sensors, and elements for photoelectric conversion.
  • Organic Light-Emitting Diodes (OLEDs) : The integration of quinazoline and pyrimidine fragments into materials like benzimidazole and carbazole facilitates the fabrication of materials for OLEDs, including white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).

Central Nervous System (CNS) Drug Synthesis

Functional Chemical Groups in Novel CNS Drugs A wide array of heterocycles, including those with pyrimidine rings, are identified as potential lead molecules for the synthesis of compounds targeting the CNS. These chemical groups are under exploration due to their potential CNS effects, which can range from depression to euphoria and even convulsion. Such compounds find their basis in diverse chemical groups, including pyrimidines, indicating their significance in drug development for CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSUSRERAMBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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